molecular formula C8H8ClN3O2 B2561888 1-Methyl-1h-1,2,3-benzotriazole-7-carboxylic acid hydrochloride CAS No. 2172561-66-7

1-Methyl-1h-1,2,3-benzotriazole-7-carboxylic acid hydrochloride

Cat. No. B2561888
CAS RN: 2172561-66-7
M. Wt: 213.62
InChI Key: WKKXOVTWTQNGPX-UHFFFAOYSA-N
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Description

1-Methyl-1h-1,2,3-benzotriazole-7-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2172561-66-7 . It has a molecular weight of 213.62 .


Molecular Structure Analysis

The IUPAC name for this compound is 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid hydrochloride . The InChI code is 1S/C8H7N3O2.ClH/c1-11-7-5(8(12)13)3-2-4-6(7)9-10-11;/h2-4H,1H3,(H,12,13);1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Environmental Degradation and Transformation Products

Biotransformation of Benzotriazoles : Benzotriazoles, including derivatives like 1-Methyl-1H-1,2,3-benzotriazole-7-carboxylic acid hydrochloride, serve as domestic and industrial corrosion inhibitors. Their widespread use has led to their presence as micropollutants in aquatic environments. Research has explored the aerobic biological degradation mechanisms in activated sludge, identifying major transformation products and elucidating degradation pathways. This study highlights the environmental persistence and transformation of benzotriazoles, emphasizing the need for understanding their lifecycle and impact on wastewater treatment processes (Huntscha et al., 2014).

Organic Synthesis Applications

Peptide Coupling : The compound has been utilized in the development of efficient peptide coupling methods. Using benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent, it facilitates the synthesis of various substituted amino acid derivatives. This method has been applied to the synthesis of important enzymatic substrates, demonstrating the versatility of 1-Methyl-1H-1,2,3-benzotriazole-7-carboxylic acid hydrochloride in peptide synthesis (Brunel et al., 2005).

One-Carbon Homologation : Another application is its role in the one-carbon homologation of carboxylic acids. The process involves the conversion of carboxylic acids into their corresponding homologated acids or esters, showcasing an alternative to traditional reactions like the Arndt-Eistert synthesis. This method employs 1-(trimethylsilylmethyl)benzotriazole derivatives as a one-carbon synthon, highlighting the compound's utility in expanding the carbon chain of carboxylic acids with high efficiency (Katritzky et al., 2000).

Corrosion Inhibition

Corrosion Inhibitor for Low Carbon Steel : Research has identified benzotriazole derivatives as effective corrosion inhibitors for low carbon steel in acidic solutions. These studies provide insights into the mechanisms of corrosion inhibition and the potential synergistic effects when combined with other compounds, underlining the chemical's importance in protecting industrial materials (Onyeachu et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of warning . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-methylbenzotriazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.ClH/c1-11-7-5(8(12)13)3-2-4-6(7)9-10-11;/h2-4H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKXOVTWTQNGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2N=N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2172561-66-7
Record name 1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid hydrochloride
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